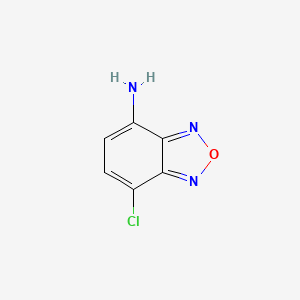

7-Chloro-2,1,3-benzoxadiazol-4-amine

Descripción general

Descripción

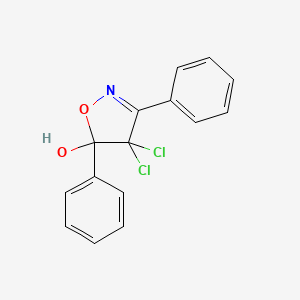

7-Chloro-2,1,3-benzoxadiazol-4-amine, also known as 4-chloro-2,1,3-benzoxadiazol-7-amine, is a chemical compound with the molecular formula C6H4ClN3O . It has an average mass of 169.568 Da and a monoisotopic mass of 169.004288 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxadiazole ring substituted with a chlorine atom and an amine group .Physical And Chemical Properties Analysis

This compound is soluble in water (523.9 mg/L at 25 ºC). It has a density of 1.6±0.1 g/cm3, a melting point of 102.38 ºC, a boiling point of 305.10 ºC (330.2±45.0 ºC at 760 mmHg), and a flash point of 153.5±28.7 ºC .Aplicaciones Científicas De Investigación

Analytical Applications in Chemistry

7-Chloro-2,1,3-benzoxadiazol-4-amine and related compounds have been widely used as derivatization agents in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). They are effective for the analysis of amines and amino acids. For example, 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) and its derivatives have been utilized for the derivatization of amines and amino acids, enhancing the detection sensitivity in HPLC analysis (Aboul-Enein, Elbashir, & Suliman, 2011).

Development of Fluorescent Probes

These compounds have also been instrumental in the development of fluorescent probes for various applications. For instance, they have been used to create probes for detecting hydrogen sulfide in biological systems, aiding in understanding its biological functions and pathological roles (Pak et al., 2016). Similarly, derivatives of this compound have been used to develop probes for rapid and visual detection of metal ions like Hg2+ (Wang, Yang, Zhao, & Ma, 2013).

Use in Proteomics

In the field of proteomics, these compounds have been used as derivatization reagents. For instance, DAABD-Cl and TAABD-Cl, derivatives of this compound, have been proposed for use in proteomics studies to improve the sensitivity and detection of proteins in complex matrices (Masuda et al., 2004).

Propiedades

IUPAC Name |

4-chloro-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOLFOGXRSCCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)

![2-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2470587.png)

![2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2470590.png)

![N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2470592.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate](/img/structure/B2470593.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2470596.png)

![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide](/img/structure/B2470598.png)

![Tricyclo[3.2.1.0(2,4)]octan-6-OL](/img/structure/B2470599.png)

![N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2470601.png)

![methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate](/img/structure/B2470604.png)